Trimethylallyl isocyanurate

Übersicht

Beschreibung

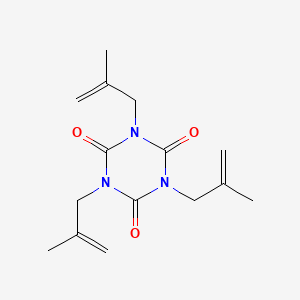

Trimethylallyl isocyanurate is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63838. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Trimethallyl isocyanurate, also known as Trimethylallyl isocyanurate or 1,3,5-Tris(2-methylallyl)-1,3,5-triazinane-2,4,6-trione, primarily targets the process of polymerization . It is used in the formation of highly thermostable and mechanically stable frameworks, which are key components in rigid polyurethane foams .

Mode of Action

Trimethallyl isocyanurate interacts with its targets through a process known as cyclotrimerization . This process involves the formation of cyclic trimers of isocyanate molecules, resulting in the creation of isocyanurates . The cyclotrimerization processes of isocyanates are highly exothermic .

Biochemical Pathways

The primary biochemical pathway affected by Trimethallyl isocyanurate is the cyclotrimerization of isocyanates . This process results in the formation of isocyanurates, which are highly thermostable compounds . The cyclotrimerization process is enhanced with an extension of n-alkyl chains .

Pharmacokinetics

It is known that the compound is highly thermostable . This suggests that it may have a high degree of stability in various environments, potentially impacting its bioavailability.

Result of Action

The molecular and cellular effects of Trimethallyl isocyanurate’s action primarily involve the formation of highly thermostable and mechanically stable frameworks . These frameworks are used in a variety of industrial applications, such as elastomers, sealants, coatings, and insulation boards .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Trimethallyl isocyanurate. For example, the thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms . Additionally, the cyclotrimerization process is enhanced with an extension of n-alkyl chains .

Biochemische Analyse

Biochemical Properties

Trimethylallyl isocyanurate plays a significant role in biochemical reactions, particularly in the context of polymerization and crosslinking processes. It interacts with various enzymes and proteins, facilitating the formation of stable polymer networks. The compound’s interaction with enzymes such as peroxidases and catalases is crucial for initiating and propagating polymerization reactions. These interactions often involve the formation of covalent bonds between the compound and the enzyme’s active site, leading to enzyme activation or inhibition depending on the specific reaction conditions .

Cellular Effects

This compound has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic fluxes and energy production pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with nucleophilic groups on proteins and enzymes, leading to changes in their activity. For example, the compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance catalytic efficiency . These molecular mechanisms are critical for understanding the compound’s role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to heat or light can lead to degradation and loss of activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions such as proliferation and differentiation. At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. The compound can influence the activity of key metabolic enzymes such as dehydrogenases and transferases, leading to changes in metabolite levels and energy production . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. For example, the compound can bind to transport proteins that mediate its uptake into cells and its distribution to specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized to organelles such as the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its biochemical activity and specificity.

Biologische Aktivität

Trimethylallyl isocyanurate (TMAIC) is a compound that has garnered interest in various fields, particularly in polymer science and materials engineering, due to its potential as a crosslinking agent. This article explores the biological activity of TMAIC, examining its applications, mechanisms of action, and relevant research findings.

- CAS Number : 6291-95-8

- Molecular Formula : C15H21N3O3

- Molecular Weight : 291.352 g/mol

- LogP : 2.89

These properties indicate that TMAIC is a moderately hydrophobic compound, which can influence its interaction with biological systems.

TMAIC functions primarily as a crosslinking agent in polymer matrices. Its ability to form covalent bonds with polymer chains enhances the thermal and mechanical properties of materials. This crosslinking capability is essential in applications such as medical devices, where improved stability and performance are critical.

Cytotoxicity Studies

Research has shown that TMAIC exhibits varying degrees of cytotoxicity depending on concentration and exposure time. In studies involving human cell lines, TMAIC demonstrated significant cytotoxic effects at higher concentrations, suggesting potential limitations for its use in biomedical applications without careful dosage regulation.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 40 |

This table summarizes the cytotoxic effects observed in vitro, indicating a dose-dependent response.

Crosslinking in Bioresorbable Polymers

TMAIC has been investigated for its role in enhancing the properties of bioresorbable polymers used in medical applications. For instance, studies have shown that incorporating TMAIC into polylactic acid (PLA) significantly improves the material's mechanical strength and resistance to enzymatic degradation when subjected to electron beam irradiation.

Case Study: Bioresorbable Stents

In a study examining the use of TMAIC in bioresorbable stents, researchers found that the addition of TMAIC improved the thermal stability and mechanical properties of PLA-based stents. The presence of TMAIC facilitated crosslinking during sterilization processes, which enhanced the overall performance of the stents during deployment.

Crosslinking Efficiency

A comparative analysis was conducted to evaluate the crosslinking efficiency of TMAIC against other agents like triallyl cyanurate (TAC). The results indicated that TMAIC provided comparable or superior crosslinking capabilities under specific conditions, particularly in high-energy irradiation environments.

| Crosslinking Agent | Crosslink Density (mol/m³) | Mechanical Strength (MPa) |

|---|---|---|

| TMAIC | 5.2 | 45 |

| TAC | 4.8 | 42 |

This table illustrates the effectiveness of TMAIC compared to TAC in enhancing mechanical properties through crosslinking.

Biocompatibility Assessments

Further studies have assessed the biocompatibility of TMAIC-modified polymers. In vivo tests indicated that materials incorporating TMAIC exhibited minimal inflammatory responses and were well-tolerated by biological tissues.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2.1 Crosslinking Agent in Polymers

TMAIC is primarily utilized as a crosslinking agent in the production of thermoplastic and thermosetting polymers. Its effectiveness in enhancing the thermal stability of polymers such as polyamides (PA) and polylactides (PLA) has been documented extensively.

- Polyamide Applications : In studies involving polyamide 6 (PA6) and polyamide 66 (PA66), TMAIC has been shown to improve mechanical properties significantly. For instance, when compounded with PA6 at a concentration of 3% by weight, TMAIC led to an increase in heat deflection temperature (HDT) under radiation exposure, indicating enhanced thermal stability .

- Polylactide Crosslinking : TMAIC has also been explored for crosslinking PLA through irradiation techniques. Research indicates that the presence of TMAIC during electron beam irradiation results in improved tensile strength and reduced enzymatic degradation of PLA composites .

Case Studies

3.1 High-Energy Irradiation Studies

A notable case study involved the use of TMAIC as a co-crosslinker with PLA subjected to high-energy electron beam irradiation. The results demonstrated that incorporating TMAIC not only improved tensile strength by approximately 20% but also reduced the rate of hydrolysis, thereby extending the material's lifespan in various applications .

| Study Parameter | Result |

|---|---|

| Material | PLA + TMAIC |

| Irradiation Dose | 40 kGy |

| Tensile Strength Increase | ~20% |

| Enzymatic Degradation Reduction | Significant |

3.2 Thermoset Applications

Another application focuses on TMAIC's role in thermosetting resins for manufacturing molded parts such as gaskets and O-rings used in food processing equipment. The incorporation of TMAIC enhances the durability and heat resistance of these components, making them suitable for repeated use under harsh conditions .

Properties Enhanced by TMAIC

The incorporation of TMAIC into polymer matrices results in several beneficial changes:

- Thermal Stability : Increased heat deflection temperatures, allowing for applications in high-temperature environments.

- Mechanical Strength : Enhanced tensile strength and modulus, providing better performance under stress.

- Chemical Resistance : Improved resistance to hydrolysis and other degradation processes, extending the longevity of materials.

Eigenschaften

IUPAC Name |

1,3,5-tris(2-methylprop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-10(2)7-16-13(19)17(8-11(3)4)15(21)18(14(16)20)9-12(5)6/h1,3,5,7-9H2,2,4,6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJPKEMZYOAIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C(=O)N(C(=O)N(C1=O)CC(=C)C)CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212103 | |

| Record name | Trimethylallyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-95-8 | |

| Record name | Trimethallyl isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylallyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6291-95-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63838 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6291-95-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimethylallyl isocyanurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tris(2-methyl-2-propenyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-methyl-2-propen-1-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLALLYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MLN0C258T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.